molecular formula C9H13N3 B13110827 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine

7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine

Katalognummer: B13110827
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: AOZPTEPHFSGYOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system with an isopropyl group at the 7th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone followed by cyclization can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural difference can influence its chemical reactivity, biological activity, and pharmacological properties, making it distinct in its applications .

Eigenschaften

Molekularformel

C9H13N3

Molekulargewicht

163.22 g/mol

IUPAC-Name

7-propan-2-yl-5,6-dihydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H13N3/c1-7(2)8-3-5-12-6-4-10-9(12)11-8/h4,6-7H,3,5H2,1-2H3

InChI-Schlüssel

AOZPTEPHFSGYOS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC2=NC=CN2CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.